molecular formula C16H22N2O3S B1671931 Glyhexamide CAS No. 451-71-8

Glyhexamide

Cat. No.: B1671931
CAS No.: 451-71-8
M. Wt: 322.4 g/mol
InChI Key: NFRPNQDSKJJQGV-UHFFFAOYSA-N
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Description

Glyhexamide is a chemical compound with the molecular formula C16H22N2O3S . It is known for its hypoglycemic properties and is used primarily in the treatment of diabetes. This compound belongs to the class of sulfonylureas, which are compounds that stimulate insulin release from the pancreatic beta cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyhexamide can be synthesized through the reaction of hydrindene-5-sulfonamide with cyclohexyl isocyanate . The reaction typically involves the following steps:

  • Preparation of hydrindene-5-sulfonamide.
  • Reaction of hydrindene-5-sulfonamide with cyclohexyl isocyanate under controlled conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glyhexamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glyhexamide has a wide range of applications in scientific research:

Mechanism of Action

Glyhexamide exerts its hypoglycemic effects by stimulating the release of insulin from the pancreatic beta cells. It binds to the sulfonylurea receptor on the beta cells, leading to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Glyhexamide

This compound is unique due to its specific molecular structure, which provides a balance between potency and duration of action. Unlike some other sulfonylureas, this compound does not significantly increase serum insulin concentrations, making it a preferred choice for certain diabetic patients .

Properties

IUPAC Name

1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(17-14-7-2-1-3-8-14)18-22(20,21)15-10-9-12-5-4-6-13(12)11-15/h9-11,14H,1-8H2,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRPNQDSKJJQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196383
Record name Glyhexamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451-71-8
Record name Glyhexamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyhexamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYHEXAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glyhexamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYHEXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW7NA7WQD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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